molecular formula C6H11NO4 B6234662 methyl 3-[(methoxycarbonyl)amino]propanoate CAS No. 77300-42-6

methyl 3-[(methoxycarbonyl)amino]propanoate

Cat. No.: B6234662
CAS No.: 77300-42-6
M. Wt: 161.2
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Description

Methyl 3-[(methoxycarbonyl)amino]propanoate is an organic compound with the molecular formula C6H11NO4. It is a derivative of propanoic acid and contains both ester and amide functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-[(methoxycarbonyl)amino]propanoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with methoxycarbonylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(methoxycarbonyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 3-[(methoxycarbonyl)amino]propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials due to its reactivity and functional groups.

Mechanism of Action

The mechanism by which methyl 3-[(methoxycarbonyl)amino]propanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ester and amide groups can undergo hydrolysis, releasing active compounds that participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminopropanoate: Similar structure but lacks the methoxycarbonyl group.

    Ethyl 3-[(methoxycarbonyl)amino]propanoate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl 2-[(methoxycarbonyl)amino]propanoate: Similar but with a different position of the functional groups.

Uniqueness

Methyl 3-[(methoxycarbonyl)amino]propanoate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of various compounds.

Properties

CAS No.

77300-42-6

Molecular Formula

C6H11NO4

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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